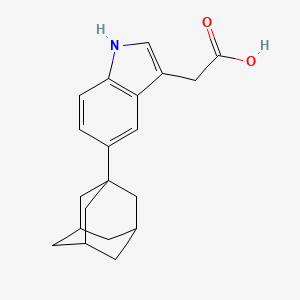

5-Adamantyl-IAA

Description

The exact mass of the compound 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid is 309.172878976 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Adamantyl-IAA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Adamantyl-IAA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLXUUNCRVEHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244426-40-0 | |

| Record name | 5-Adamantyl-IAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Potent Mechanism of 5-Adamantyl-IAA: A Technical Guide for Advanced Protein Knockdown

For Immediate Release

In the dynamic landscape of cellular biology and drug development, the ability to precisely and efficiently control protein levels is paramount. The second-generation auxin-inducible degron (AID2) system has emerged as a revolutionary tool for rapid and reversible protein degradation. At the heart of this enhanced system lies 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), a synthetic auxin analogue engineered for superior performance. This technical guide provides an in-depth exploration of the mechanism of action of 5-Adamantyl-IAA, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: A High-Affinity Handshake for Targeted Degradation

The primary mechanism of action of 5-Adamantyl-IAA is its exceptionally high binding affinity to a specifically mutated F-box protein TIR1, the substrate receptor component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This synthetic auxin-receptor pair was developed using a "bump-and-hole" strategy. The bulky adamantyl group of 5-Adamantyl-IAA (the "bump") fits into a complementary engineered cavity ("the hole") in the auxin-binding pocket of TIR1. This modification involves the substitution of a key amino acid, typically phenylalanine at position 79 in Arabidopsis thaliana TIR1 (AtTIR1-F79A or F79G) or the corresponding phenylalanine at position 74 in Oryza sativa TIR1 (OsTIR1-F74A).

This engineered interaction is the cornerstone of the AID2 system's efficacy. In the presence of picomolar concentrations of 5-Adamantyl-IAA, the mutated TIR1 protein binds to it, inducing a conformational change that promotes the recruitment of a target protein fused with an auxin-inducible degron (AID) tag, typically derived from an Aux/IAA protein.[1] This ternary complex formation (mutant TIR1-5-Adamantyl-IAA-AID-tagged protein) triggers the E3 ubiquitin ligase activity of the SCF complex, leading to the polyubiquitination of the target protein. Subsequently, the polyubiquitinated protein is recognized and rapidly degraded by the 26S proteasome.

The key advantage of the 5-Adamantyl-IAA and mutant TIR1 pair is its orthogonality and sensitivity. The mutant TIR1 has a significantly reduced affinity for natural auxins, preventing off-target effects, while 5-Adamantyl-IAA does not bind effectively to the wild-type TIR1. This specificity, coupled with the high affinity of the engineered pair, allows for precise control of protein degradation at concentrations up to 10,000-fold lower than the natural auxin IAA required for the original AID system.[1][2]

Signaling Pathway of the AID2 System with 5-Adamantyl-IAA

The signaling cascade of the AID2 system initiated by 5-Adamantyl-IAA is a streamlined process that hijacks the cell's natural protein degradation machinery. The workflow can be visualized as a linear progression from signal input (addition of 5-Adamantyl-IAA) to the final output (degradation of the target protein).

Quantitative Data Summary

The enhanced efficacy of 5-Adamantyl-IAA in the AID2 system is substantiated by significant improvements in binding affinity and effective concentration compared to the conventional AID system.

| Parameter | 5-Adamantyl-IAA with Mutant TIR1 (AID2) | Natural Auxin (IAA) with Wild-Type TIR1 (AID) | Fold Improvement | Reference |

| Effective Concentration | Picomolar (pM) range | Micromolar (µM) range | ~10,000x lower | [1][2] |

| Relative Binding Affinity | Super-strong | Standard | ~1,000-10,000x stronger | [1][2] |

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for 5-Adamantyl-IAA-dependent Interaction

This protocol outlines the procedure to verify the specific interaction between a mutant TIR1 and an Aux/IAA protein in the presence of 5-Adamantyl-IAA.

1. Plasmid Construction:

-

Bait Plasmid: Clone the coding sequence of the mutant TIR1 (e.g., AtTIR1-F79A) into a Y2H bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD), such as LexA.

-

Prey Plasmid: Clone the coding sequence of an Aux/IAA protein (e.g., IAA3 or IAA7) into a Y2H prey vector (e.g., pGADT7) containing a transcriptional activation domain (AD), such as GAL4 AD.

2. Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., Y2HGold or AH109) with the bait and prey plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids. Incubate at 30°C for 2-3 days until colonies appear.

3. Interaction Assay:

-

Prepare a dilution series of 5-Adamantyl-IAA in DMSO.

-

Inoculate single colonies from the SD/-Trp/-Leu plate into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

-

Spot serial dilutions of the yeast culture onto selective media:

-

Control: SD/-Trp/-Leu

-

High Stringency Selection: SD/-Trp/-Leu/-His/-Ade containing various concentrations of 5-Adamantyl-IAA (e.g., 0 pM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM) and X-α-Gal for colorimetric selection.

-

-

Incubate the plates at 30°C for 3-5 days and observe for growth and blue color development.

4. Expected Results:

-

Yeast will only grow on the high-stringency selective media, and the colonies will turn blue in the presence of 5-Adamantyl-IAA, indicating a positive interaction between the mutant TIR1 and the Aux/IAA protein. The intensity of growth and color will be dependent on the concentration of 5-Adamantyl-IAA.

In Vivo Protein Degradation Assay in Saccharomyces cerevisiae

This protocol describes how to assess the 5-Adamantyl-IAA-induced degradation of a target protein in yeast.

1. Strain Construction:

-

Construct a yeast strain that constitutively expresses the mutant OsTIR1-F74A. This can be achieved by integrating the expression cassette into a stable locus in the yeast genome.

-

In this strain, endogenously tag the protein of interest (POI) with an AID tag (e.g., mini-AID or mIAA7) and a fluorescent marker (e.g., GFP) or an epitope tag (e.g., V5) at either the N- or C-terminus using homologous recombination.

2. Protein Degradation Experiment:

-

Grow the engineered yeast strain in appropriate liquid medium (e.g., YPD) at 30°C to mid-log phase (OD600 ≈ 0.5-0.8).

-

Split the culture into multiple flasks. Add 5-Adamantyl-IAA to the treatment flasks to a final concentration of 100 nM. Add an equivalent volume of the vehicle (DMSO) to the control flask.

-

Collect cell pellets at various time points after treatment (e.g., 0, 15, 30, 60, 90, and 120 minutes).

3. Analysis of Protein Levels:

-

Western Blotting: Prepare total protein extracts from the collected cell pellets. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag (e.g., anti-GFP or anti-V5). Use an antibody against a loading control protein (e.g., tubulin) to ensure equal loading.

-

Fluorescence Microscopy: If the target protein is tagged with a fluorescent marker, monitor the fluorescence intensity of the cells at different time points using a fluorescence microscope.

4. Expected Results:

-

A rapid decrease in the protein band intensity on the Western blot or a significant reduction in cellular fluorescence will be observed in the 5-Adamantyl-IAA-treated samples compared to the control, demonstrating efficient degradation of the target protein.

Conclusion

5-Adamantyl-IAA represents a significant advancement in chemical biology, providing researchers with a highly potent and specific tool for conditional protein depletion. Its mechanism of action, centered on the high-affinity interaction with an engineered TIR1 receptor, underpins the superior performance of the AID2 system. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful implementation and understanding of this powerful technology in diverse research and development applications.

References

The Advent of a High-Affinity Synthetic Auxin: A Technical Guide to 5-Adamantyl-indole-3-acetic Acid

A potent, synthetic derivative of indole-3-acetic acid (IAA), 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA), has emerged as a key tool in molecular biology, particularly for its role in the advanced Auxin-Inducible Degron (AID2) system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5-Ad-IAA, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

5-Adamantyl-indole-3-acetic acid was developed as a high-affinity ligand for an engineered auxin receptor as part of the second-generation Auxin-Inducible Degron (AID2) system. The natural plant hormone auxin, IAA, mediates the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Aux/IAA transcriptional repressors, leading to the degradation of the latter. The AID system co-opts this pathway for targeted protein degradation in non-plant systems.

The development of 5-Ad-IAA was driven by the need to create a "bump-and-hole" strategy, where a sterically bulky synthetic auxin analog (the "bump") is designed to fit into a correspondingly engineered cavity (the "hole") in the auxin-binding pocket of a mutant TIR1 receptor. This orthogonal ligand-receptor pair allows for precise and highly efficient induction of protein degradation at concentrations far lower than those required for natural auxin, minimizing off-target effects.

Researchers, through a screening of various 5-substituted IAA analogs, identified the adamantyl group as a particularly effective bulky substituent. This led to the discovery of 5-Ad-IAA as a "super-strong" synthetic auxin for the engineered TIR1 receptor.[1] Key publications, such as Yamada et al. (2018) in Plant and Cell Physiology, detail the screening process and the remarkable affinity of this synthetic pair.[2]

Synthesis of 5-Adamantyl-indole-3-acetic Acid

While a definitive, publicly available, step-by-step protocol for the synthesis of 5-Adamantyl-indole-3-acetic acid is not detailed in the primary literature, the synthesis can be inferred from established methods for the preparation of 5-substituted indole (B1671886) derivatives. The synthesis likely proceeds in two main stages: the introduction of the adamantyl group at the 5-position of the indole ring, followed by the addition of the acetic acid side chain at the 3-position.

Two plausible synthetic routes for the formation of the 5-adamantyl-indole intermediate are the Suzuki-Miyaura coupling and the Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling Approach

This widely used cross-coupling reaction would involve the palladium-catalyzed reaction of a 5-haloindole (e.g., 5-bromoindole) with an adamantylboronic acid derivative.

Plausible Suzuki-Miyaura coupling for 5-adamantyl-indole synthesis.

Friedel-Crafts Alkylation Approach

This classic electrophilic aromatic substitution could be employed by reacting indole with an activated adamantyl electrophile, such as 1-bromoadamantane, in the presence of a Lewis acid catalyst.

Potential Friedel-Crafts alkylation for 5-adamantyl-indole synthesis.

Addition of the Acetic Acid Side Chain

Once the 5-adamantyl-indole intermediate is obtained, the acetic acid moiety can be introduced at the 3-position through various established methods, such as the Japp-Klingemann reaction or by reaction with ethyl diazoacetate followed by hydrolysis.

Biological Activity and Quantitative Data

The primary biological function of 5-Adamantyl-indole-3-acetic acid is to act as a high-affinity ligand for engineered TIR1 receptors in the AID2 system. This enhanced affinity allows for the induction of protein degradation at significantly lower concentrations compared to natural auxin.

| Compound | Receptor | Relative Concentration for Interaction | Reference |

| cvxIAA (5-(3-methoxyphenyl)-IAA) | TIR1F79G | 1 | Yamada et al., 2018 |

| 5-Adamantyl-IAA | TIR1F79G | 1/1,000 | Yamada et al., 2018 |

| cvxIAA (5-(3-methoxyphenyl)-IAA) | TIR1F79A | 1 | Yamada et al., 2018 |

| 5-Adamantyl-IAA | TIR1F79A | 1/10,000 | Yamada et al., 2018 |

Table 1: Relative concentrations of synthetic auxins required to mediate the interaction between engineered TIR1 receptors and Aux/IAA proteins in a yeast two-hybrid system.[2]

While extensive quantitative data on the in planta effects of 5-Adamantyl-IAA are not yet widely available, its high affinity for the engineered receptor suggests it would be a potent regulator of auxin-responsive pathways in plants expressing the corresponding modified TIR1. It is important to note that in wild-type plants, its activity may differ from that of natural IAA due to the steric bulk of the adamantyl group potentially affecting interactions with native auxin receptors and transport proteins.

Experimental Protocols

General Protocol for Auxin-Induced Protein Degradation (AID2 System)

This protocol provides a general workflow for utilizing 5-Ad-IAA to induce the degradation of a target protein fused with an auxin-inducible degron (AID) tag in cells expressing a modified TIR1 receptor.

References

5-Adamantyl-IAA: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bulky adamantyl group at the 5-position of the indole (B1671886) ring confers unique properties to the molecule, most notably enhanced stability and specific biological activity.[1] This makes it a valuable tool in chemical biology, particularly for its application in the auxin-inducible degron (AID) system for targeted protein degradation.[2][3] This technical guide provides an in-depth overview of the chemical properties and stability of 5-Adamantyl-IAA, along with relevant experimental protocols and a visualization of its mechanism of action.

Chemical Properties

5-Adamantyl-IAA is a white to light yellow crystalline powder.[1][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃NO₂ | [4][5] |

| Molecular Weight | 309.41 g/mol | [4][5] |

| CAS Number | 2244426-40-0 | [4][5] |

| Appearance | White to Light yellow powder/crystal | [1][4] |

| Purity | >98.0% (HPLC) | [4][6] |

| Melting Point | 178 °C (decomposition) | [6][7] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | [2] |

| Storage Conditions | 2 - 8 °C | [1] |

Synonyms:

Stability Profile

A key advantage of 5-Adamantyl-IAA is its enhanced chemical stability compared to natural auxins and other synthetic analogs like 1-naphthaleneacetic acid (NAA).[1][2] The bulky adamantyl group is thought to protect the indole ring from degradation.[1]

| Stability Aspect | Observations | Source(s) |

| General Chemical Stability | More chemically stable than NAA. The adamantyl group enhances stability and bioactivity, suggesting reduced degradation. | [1][2] |

| Room Temperature Stability | No loss of activity observed after incubation at room temperature for 7 days. | [2] |

| Storage Stability | Recommended storage at 2 - 8 °C. Stock solutions in DMSO can be stored at -20 °C. | [1][2] |

| Sensitivity | Noted to be air and heat sensitive. | [7] |

While qualitative data strongly suggests enhanced stability, detailed quantitative studies on the degradation kinetics of 5-Adamantyl-IAA under various pH, temperature, and photolytic conditions are not extensively available in the public domain. Such studies would be crucial for formulation development and defining optimal storage and handling procedures.

Experimental Protocols

Synthesis of 5-Adamantyl-IAA

The synthesis of 5-Adamantyl-IAA has been reported in the literature.[2] While a detailed, step-by-step protocol is proprietary to the cited research, the general methodology can be outlined as a multi-step organic synthesis. The process likely involves the coupling of an adamantyl group to an indole precursor followed by the introduction of the acetic acid side chain. One publication indicates the synthesis was carried out "essentially as described previously" in a referenced article, suggesting a reproducible method exists.[2] Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) to confirm its structure and purity.[2]

Preparation of Stock Solutions

For in vitro and in vivo experiments, 5-Adamantyl-IAA is typically dissolved in an organic solvent.

-

Protocol:

Stability-Indicating Assay (General Protocol)

A stability-indicating assay is crucial for determining the shelf-life and degradation profile of a compound. A high-performance liquid chromatography (HPLC) based method is the standard approach.

-

Objective: To develop a validated HPLC method that can separate and quantify 5-Adamantyl-IAA from its potential degradation products.

-

Methodology Outline:

-

Method Development:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation.

-

Detection: UV detection at a wavelength where 5-Adamantyl-IAA has significant absorbance.

-

-

Forced Degradation Studies:

-

Expose solutions of 5-Adamantyl-IAA to various stress conditions:

-

Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

-

Oxidative Degradation: Treat with hydrogen peroxide.

-

Thermal Degradation: Expose the solid and solutions to high temperatures.

-

Photodegradation: Expose solutions to UV and visible light.

-

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the intact 5-Adamantyl-IAA peak from all degradation product peaks.

-

-

Mechanism of Action in the Auxin-Inducible Degron (AID) System

5-Adamantyl-IAA is a key component of the improved AID2 system, a powerful tool for inducing rapid and specific degradation of a target protein.[3] This system utilizes a "bump-and-hole" strategy, where the bulky adamantyl group ("bump") of 5-Adamantyl-IAA fits into a correspondingly engineered cavity ("hole") in the auxin-binding pocket of the TIR1 E3 ubiquitin ligase receptor.[8] This engineered interaction is highly specific and occurs at concentrations significantly lower than those required for the natural auxin-TIR1 interaction.[9]

The diagram above illustrates the workflow of the AID2 system. The protein of interest is tagged with an AID degron. In the presence of 5-Adamantyl-IAA, the engineered TIR1 component of the SCF E3 ubiquitin ligase complex binds to the AID tag, leading to polyubiquitination and subsequent degradation of the fusion protein by the proteasome.

Conclusion

5-Adamantyl-IAA represents a significant advancement in chemical biology tools, offering enhanced stability and specificity for applications such as the auxin-inducible degron system. Its robust chemical nature and potent, specific biological activity make it an invaluable molecule for researchers studying protein function in a variety of biological systems. Further detailed studies on its stability under a wider range of conditions will be beneficial for its broader application and formulation into more complex experimental and potentially therapeutic modalities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Adamantyl-IAA | CymitQuimica [cymitquimica.com]

- 5. 5-Adamantyl-IAA | C20H23NO2 | CID 154703793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Adamantyl-IAA | 2244426-40-0 | TCI AMERICA [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]

5-Adamantyl-IAA: A High-Affinity Synthetic Auxin for Precise Control of Protein Degradation

An In-depth Technical Guide on the Role of 5-Adamantyl-IAA in Auxin Biology and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Its defining feature is a bulky adamantyl group attached to the fifth position of the indole (B1671886) ring. This modification dramatically enhances its binding affinity and specificity for engineered auxin receptors, making it a powerful tool for chemical biology and biotechnology.[1] Primarily, 5-Adamantyl-IAA is a key component of the second-generation Auxin-Inducible Degron (AID2) system, a technology that allows for the rapid and specific degradation of targeted proteins in a wide range of organisms.[2][3] This guide provides a comprehensive overview of 5-Adamantyl-IAA's mechanism of action, its application in studying auxin signaling, and detailed protocols for its use.

Core Mechanism: The Engineered Auxin-TIR1 Co-Receptor System

The canonical auxin signaling pathway in plants involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.

The development of 5-Adamantyl-IAA is based on a "bump-and-hole" strategy. The bulky adamantyl group (the "bump") prevents it from fitting into the auxin-binding pocket of the wild-type TIR1 receptor. However, a corresponding "hole" can be created in the TIR1 pocket through site-directed mutagenesis. Specifically, substituting the phenylalanine at position 79 with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A) in Arabidopsis thaliana TIR1 (AtTIR1) or the equivalent F74A mutation in Oryza sativa TIR1 (OsTIR1) creates a complementary pocket for 5-Adamantyl-IAA.[2][4]

This engineered auxin-receptor pair, 5-Adamantyl-IAA and TIR1(F79A) or OsTIR1(F74A), exhibits exceptionally high binding affinity, with interactions observed at picomolar concentrations.[2][4] This affinity is reported to be up to 10,000-fold stronger than the interaction between natural IAA and wild-type TIR1.[2][4] This high affinity and specificity form the basis of the AID2 system, allowing for the induction of protein degradation at much lower and less toxic concentrations of the synthetic auxin.[2]

Quantitative Data on 5-Adamantyl-IAA Activity

The following table summarizes the semi-quantitative data available for the activity of 5-Adamantyl-IAA in inducing the interaction between engineered TIR1 receptors and Aux/IAA proteins. While a precise dissociation constant (Kd) is not consistently reported in the literature, the effective concentrations in various assays provide a strong indication of its potency.

| Engineered Receptor | Assay Type | Effective Concentration of 5-Adamantyl-IAA | Fold Increase in Sensitivity (vs. IAA/WT TIR1) | Reference |

| AtTIR1(F79G) | Yeast Two-Hybrid | ~1 nM | 1,000-fold | [4] |

| AtTIR1(F79A) | Yeast Two-Hybrid | 10 pM | 10,000-fold | [2][4] |

| OsTIR1(F74A) | Auxin-Inducible Degron (in S. pombe) | 100 nM for effective degradation | Significantly lower than NAA with WT OsTIR1 | [3] |

| AtTIR1(F79A) | In Vitro Pull-Down | Effective at lower concentrations than IAA/WT TIR1 | ~100-fold stronger interaction | [5] |

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

Caption: The canonical auxin signaling pathway in the nucleus.

Engineered AID2 System with 5-Adamantyl-IAA

Caption: Mechanism of the AID2 system using 5-Adamantyl-IAA.

Experimental Workflow: Yeast Two-Hybrid Assay

Caption: Workflow for a Yeast Two-Hybrid assay to test protein interactions.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

This protocol is a representative method for assessing the interaction between an engineered TIR1 protein and an Aux/IAA protein in the presence of 5-Adamantyl-IAA.

1. Plasmid Construction:

-

Clone the coding sequence of the engineered TIR1 (e.g., AtTIR1 F79A) into a LexA DNA-binding domain (DBD) vector (bait).

-

Clone the coding sequence of the Aux/IAA protein of interest into a B42 activation domain (AD) vector (prey).

2. Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., EGY48) using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

3. Interaction Assay:

-

Inoculate single colonies into liquid SD medium lacking leucine and tryptophan and grow overnight.

-

Prepare a dilution series of 5-Adamantyl-IAA in a suitable solvent (e.g., DMSO).

-

Add the 5-Adamantyl-IAA dilutions to the yeast cultures to achieve final concentrations ranging from picomolar to micromolar. Include a no-auxin control.

-

Incubate the cultures for a defined period (e.g., 4-6 hours).

4. Reporter Gene Assay (β-galactosidase):

-

Harvest the yeast cells and perform a quantitative liquid β-galactosidase assay using a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).

-

Measure the absorbance at the appropriate wavelength to quantify reporter gene activity.

-

Normalize the results to the cell density.

In Vitro Pull-Down Assay

This protocol outlines a method to confirm the direct interaction between TIR1 and an Aux/IAA protein mediated by 5-Adamantyl-IAA.

1. Protein Expression and Purification:

-

Express and purify a tagged version of the engineered TIR1 protein (e.g., His-tagged TIR1(F79A)) from an appropriate expression system (e.g., E. coli or insect cells).

-

Express and purify a tagged version of the Aux/IAA protein or a domain thereof (e.g., GST-tagged Aux/IAA Domain II) from E. coli.

2. Binding Reaction:

-

Immobilize the GST-tagged Aux/IAA protein on glutathione-sepharose beads.

-

Prepare a series of binding reactions containing the immobilized Aux/IAA, the purified His-tagged TIR1(F79A), and varying concentrations of 5-Adamantyl-IAA (from picomolar to micromolar). Include a no-auxin control.

-

Incubate the reactions at 4°C with gentle rotation for 1-2 hours to allow for protein binding.

3. Washing and Elution:

-

Wash the beads several times with a suitable wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads using an elution buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

4. Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an anti-His antibody to detect the presence of the pulled-down TIR1(F79A) protein.

-

Quantify the band intensities to determine the relative amount of TIR1(F79A) that interacted with the Aux/IAA protein at different 5-Adamantyl-IAA concentrations.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is used to assess the biological activity of 5-Adamantyl-IAA in plants expressing the engineered TIR1 receptor.

1. Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana seedlings that are wild-type and a transgenic line expressing the engineered TIR1(F79G or F79A) receptor.

-

Sterilize seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.

-

Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber under controlled conditions.

2. Treatment with 5-Adamantyl-IAA:

-

After a few days of growth (e.g., 4-5 days), transfer the seedlings to new MS agar plates containing a range of concentrations of 5-Adamantyl-IAA (e.g., from picomolar to micromolar). Include a solvent control (e.g., DMSO).

-

Continue to grow the seedlings vertically.

3. Data Collection and Analysis:

-

After a set period of growth on the treatment plates (e.g., 3-5 days), photograph the plates.

-

Measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

-

Compare the dose-response curves for the wild-type and transgenic lines to determine the specific effect of 5-Adamantyl-IAA on the engineered receptor system.

Role in Auxin Biology and Broader Applications

While the primary application of 5-Adamantyl-IAA is within the engineered AID2 system, its development and use have significant implications for auxin biology research:

-

Dissecting Auxin Signaling: The high specificity of the 5-Adamantyl-IAA/TIR1(F79A) pair allows for the orthogonal control of auxin signaling, enabling researchers to study the effects of activating this pathway at specific times and in specific tissues without perturbing the endogenous auxin system.

-

Functional Genomics: The AID2 system, powered by 5-Adamantyl-IAA, is a powerful tool for creating conditional knockdowns of essential proteins in a variety of organisms, from yeast to mammalian cells and plants. This facilitates the study of gene function with high temporal resolution.[2]

-

Drug Development: The principles of the "bump-and-hole" strategy and the development of highly specific small molecule-protein interactions can be applied to drug development for targeting specific protein isoforms or mutants.

-

Agriculture: In principle, the specific activation of auxin responses in plants expressing an engineered receptor could be used to modulate plant growth and development in a controlled manner, for example, to enhance root formation or fruit set.[1]

Conclusion

5-Adamantyl-IAA represents a significant advancement in chemical biology, providing researchers with an exceptionally potent and specific tool to manipulate a key biological signaling pathway. Its role in the AID2 system has revolutionized the study of protein function by enabling rapid and reversible protein degradation. The continued exploration of this and similar synthetic auxin analogs will undoubtedly lead to further insights into the complexities of auxin biology and open new avenues for biotechnological and therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Whitepaper: The Adamantyl Group: A Cornerstone of Bioactivity in 5-Adamantyl-IAA for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthetic auxin, 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), has emerged as a pivotal tool in chemical biology, particularly for the precise control of protein levels through the second-generation Auxin-Inducible Degron (AID2) system. This technical guide delves into the critical role of the adamantyl moiety in defining the compound's potent and specific bioactivity. We explore how the unique physicochemical properties of the adamantyl group—namely its steric bulk and lipophilicity—are harnessed in a "bump-and-hole" strategy to create a highly specific, orthogonal interaction with an engineered TIR1 E3 ubiquitin ligase receptor. This interaction, which occurs at picomolar concentrations, is up to 1000-fold stronger than that of natural auxin with its receptor, enabling rapid and efficient degradation of target proteins at concentrations that mitigate off-target effects.[1] This paper will detail the underlying signaling pathways, present comparative bioactivity data, and provide key experimental protocols relevant to the application of 5-Adamantyl-IAA.

Introduction: The Evolution of Auxin-Based Protein Degradation

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that governs nearly every aspect of plant growth and development.[2][3] The natural auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[4][5] This binding event promotes the ubiquitination and subsequent proteasomal degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating gene expression.[6]

This elegant degradation mechanism was ingeniously co-opted to create the Auxin-Inducible Degron (AID) system, a powerful tool for inducing targeted protein degradation in non-plant cells. However, the original AID system required high concentrations of natural auxins, which could lead to off-target effects. The development of 5-Adamantyl-IAA and the corresponding AID2 system represents a significant leap forward, offering enhanced specificity and efficiency.[1][7] At the heart of this improvement is the adamantyl group.

The Adamantyl Group in Medicinal Chemistry

The adamantane (B196018) scaffold is a rigid, bulky, and highly lipophilic tricyclic hydrocarbon.[8] These characteristics have made it a valuable pharmacophore in drug design for several reasons:[9][10]

-

Increased Lipophilicity : The adamantyl group significantly increases the partition coefficient (logP) of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.[10][11][12]

-

Steric Bulk : Its defined three-dimensional shape can be used to create highly specific interactions with biological targets or to shield parts of a molecule from metabolic degradation, thereby increasing its half-life.[11][12]

-

Metabolic Stability : The hydrocarbon scaffold of adamantane is chemically inert and resistant to metabolic oxidation, conferring stability to the parent molecule.[10]

-

Scaffold for Pharmacophore Orientation : Its rigid tetrahedral structure allows for the precise spatial arrangement of functional groups to optimize binding with a target receptor.[8][10]

As we will explore, these properties, particularly steric bulk and lipophilicity, are fundamental to the mechanism of action of 5-Adamantyl-IAA.

Mechanism of Action: 5-Adamantyl-IAA and the AID2 System

The enhanced bioactivity of 5-Adamantyl-IAA is realized through a sophisticated "bump-and-hole" strategy, which creates a synthetic ligand-receptor pair that functions orthogonally to endogenous cellular pathways.[13][14]

The Natural Auxin Signaling Pathway

In the canonical pathway, IAA acts as a "molecular glue," stabilizing the interaction between the TIR1 receptor and Aux/IAA repressor proteins. This leads to the degradation of Aux/IAA and the liberation of Auxin Response Factor (ARF) transcription factors, initiating downstream gene expression.

The AID2 System: A "Bump-and-Hole" Approach

The AID2 system improves upon the original by introducing a mutation in the auxin-binding pocket of the TIR1 receptor (e.g., F74A in Oryza sativa TIR1 or F79A in Arabidopsis thaliana TIR1).[1][13] This mutation replaces a bulky phenylalanine with a small alanine, creating a "hole" or cavity in the receptor.[14]

5-Adamantyl-IAA is engineered with a bulky adamantyl group, which acts as the "bump." This adamantyl group perfectly fits into the engineered cavity of the mutant TIR1 receptor, creating a highly stable and specific interaction that does not occur with the wild-type receptor.[14] This enhanced affinity allows 5-Adamantyl-IAA to efficiently recruit a target protein (fused to an AID tag) to the mutant SCF-TIR1 complex for degradation, even at picomolar concentrations.[1]

Quantitative Bioactivity Data

The significance of the adamantyl group is most evident in the quantitative comparison of binding affinities and effective concentrations. The engineered pairing of 5-Adamantyl-IAA with the mutant TIR1 receptor results in a system that is orders of magnitude more sensitive than the conventional AID system.

| Compound | Receptor | Relative Binding Affinity | Effective Concentration for Degradation | Citation(s) |

| Indole-3-acetic acid (IAA) | Wild-Type TIR1 | 1x (Baseline) | ~100-500 µM | [13] |

| Indole-3-acetic acid (IAA) | Mutant TIR1 (F74A/F79A) | Very Low | Ineffective | [1][14] |

| 5-Adamantyl-IAA | Wild-Type TIR1 | Negligible | Ineffective | [1][13] |

| 5-Adamantyl-IAA | Mutant TIR1 (F74A/F79A) | ~1000x stronger than IAA/WT TIR1 | ~100 pM - 1 µM | [1] |

Experimental Protocols

Synthesis of 5-Adamantyl-IAA

The synthesis of 5-Adamantyl-IAA has been previously described.[13] A common synthetic route involves the coupling of an adamantyl group to the indole (B1671886) scaffold, followed by the addition of the acetic acid side chain. A representative approach is a palladium-catalyzed Suzuki or a similar cross-coupling reaction.

Protocol Outline:

-

Starting Materials : 5-bromo-1H-indole and 1-adamantaneboronic acid (or a related adamantylating agent).

-

Step 1: Cross-Coupling : React 5-bromo-1H-indole with 1-adamantaneboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water). The reaction is typically heated to yield 5-(adamantan-1-yl)-1H-indole.

-

Step 2: Gramine (B1672134) Synthesis (or similar) : The resulting 5-adamantyl-indole is subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form the gramine intermediate.

-

Step 3: Side Chain Addition : The gramine intermediate is then reacted with a cyanide source (e.g., KCN) to form an indole-3-acetonitrile.

-

Step 4: Hydrolysis : The nitrile group is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final product, 2-(5-(adamantan-1-yl)-1H-indol-3-yl)acetic acid (5-Adamantyl-IAA).

-

Purification : The final product is purified using column chromatography or recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.

Protocol: Auxin-Inducible Degradation Assay in Mammalian Cells

This protocol describes a general workflow for testing the degradation of a target protein using the AID2 system.

Detailed Steps:

-

Cell Line Preparation : Establish a cell line that co-expresses the mutant F-box protein (OsTIR1F74A) and the target protein of interest fused to an AID tag (e.g., at the N- or C-terminus).

-

Cell Culture : Culture the cells under standard conditions. Seed the cells in multi-well plates and allow them to grow to 70-80% confluency.

-

Induction of Degradation : Prepare a stock solution of 5-Adamantyl-IAA in DMSO (e.g., 1 mM).[13] Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM to 1 µM). Add the 5-Adamantyl-IAA-containing medium to the cells. A vehicle control (DMSO) must be run in parallel.

-

Time-Course Analysis : Harvest cells at various time points after adding the degron ligand (e.g., 0, 30, 60, 120, 240 minutes) to analyze the kinetics of degradation.

-

Protein Extraction and Western Blotting : Prepare total cell lysates.[13] Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., anti-α-tubulin or anti-GAPDH) is essential for normalization.

-

Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[13]

-

Quantification : Analyze the resulting blot images to quantify the decrease in the target protein band intensity relative to the loading control and the time-zero sample.

Conclusion

The adamantyl group is the key structural feature responsible for the exceptional performance of 5-Adamantyl-IAA in the AID2 system. By serving as a custom-shaped "bump" for an engineered receptor "hole," it facilitates a highly specific and potent interaction that is orthogonal to the host cell's natural signaling pathways. This allows for rapid, reversible, and dose-dependent control over protein levels with minimal off-target effects. The success of 5-Adamantyl-IAA underscores the power of rational design in chemical biology and provides a robust framework for developing other specific molecular tools for biological research and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural and biochemical characterization of the key components of an auxin degradation operon from the rhizosphere bacterium Variovorax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]

- 7. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 9. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 10. connectsci.au [connectsci.au]

- 11. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Adamantyl-IAA: Solubility, Solvent Compatibility, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of 5-Adamantyl-IAA, a synthetic auxin analog. The data and protocols presented herein are intended to support laboratory use in life sciences research, particularly in the context of the auxin-inducible degron (AID) system.

Core Concepts: Understanding 5-Adamantyl-IAA

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a derivative of the natural plant hormone indole-3-acetic acid (IAA). The key structural feature of this synthetic analog is the bulky adamantyl group attached to the indole (B1671886) ring. This modification significantly enhances its binding affinity to engineered F-box proteins, such as TIR1 mutants, making it a highly potent and specific inducer for the AID system. This system allows for the rapid and targeted degradation of proteins of interest in a wide range of eukaryotic cells and organisms.

Data Presentation: Solubility and Solvent Compatibility

The solubility of 5-Adamantyl-IAA is a critical factor for its effective use in experimental settings. The following table summarizes the available quantitative data on its solubility in common laboratory solvents.

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | 1 mM | Room Temperature | A stock solution of 1 mM can be prepared and stored in aliquots at -20°C.[1] |

| 1 M Sodium Hydroxide (B78521) (NaOH) | 1 mM | Room Temperature | A stock solution of 1 mM can be prepared and stored at -20°C.[2] |

Experimental Protocols

Preparation of a 1 mM Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of 5-Adamantyl-IAA in dimethyl sulfoxide (DMSO).

Materials:

-

5-Adamantyl-IAA powder (Molecular Weight: 309.41 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh the required amount of 5-Adamantyl-IAA powder. To prepare 1 mL of a 1 mM solution, 0.3094 mg of 5-Adamantyl-IAA is needed. For ease of weighing, it is recommended to prepare a larger volume (e.g., 10 mL, requiring 3.094 mg).

-

Transfer the weighed powder to a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution until the 5-Adamantyl-IAA is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[1]

Preparation of a 1 mM Stock Solution in 1 M NaOH

This protocol outlines the preparation of a 1 mM stock solution of 5-Adamantyl-IAA using 1 M sodium hydroxide (NaOH).

Materials:

-

5-Adamantyl-IAA powder (Molecular Weight: 309.41 g/mol )

-

1 M Sodium Hydroxide (NaOH) solution

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh the desired amount of 5-Adamantyl-IAA powder.

-

Add a small volume of 1 M NaOH to dissolve the powder.

-

Once dissolved, bring the solution to the final desired volume with sterile, nuclease-free water.

-

Vortex to ensure homogeneity.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C.[2]

Mandatory Visualizations

Signaling Pathway of the Auxin-Inducible Degron (AID) System with 5-Adamantyl-IAA

The following diagram illustrates the mechanism of action of 5-Adamantyl-IAA within the context of the auxin-inducible degron (AID) system for targeted protein degradation.

Caption: 5-Adamantyl-IAA mediated protein degradation via the AID system.

Experimental Workflow for Preparing a 5-Adamantyl-IAA Stock Solution

This diagram outlines the key steps for the preparation of a stock solution of 5-Adamantyl-IAA.

Caption: Workflow for 5-Adamantyl-IAA stock solution preparation.

References

5-Adamantyl-IAA: An In-Depth Technical Guide to its Applications in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetically engineered derivative of the natural plant hormone indole-3-acetic acid (IAA). The incorporation of a bulky adamantyl group at the 5th position of the indole (B1671886) ring confers unique properties to this molecule, including enhanced stability and significantly increased bioactivity in specific contexts.[1][2] While its direct application as a conventional plant growth regulator in agriculture is still under exploration, 5-Adamantyl-IAA has emerged as a powerful tool in chemical biology and plant science research, primarily through its use in the advanced auxin-inducible degron (AID) system for targeted protein degradation.[3][4] This guide provides a comprehensive overview of the applications of 5-Adamantyl-IAA, focusing on its mechanism of action, experimental protocols, and its role in dissecting auxin signaling pathways.

Mechanism of Action: A High-Affinity Auxin Analog

The primary mechanism of action for 5-Adamantyl-IAA revolves around its interaction with the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] In the presence of auxin, the TIR1/AFB protein, as part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, binds to the Aux/IAA repressor, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4] This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

The key innovation involving 5-Adamantyl-IAA lies in a "bump-and-hole" strategy.[1] Researchers have engineered the auxin-binding pocket of the TIR1 receptor, typically by substituting a phenylalanine residue with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A).[1] This creates a "hole" that accommodates the "bump" of the bulky adamantyl group on 5-Adamantyl-IAA. This engineered pairing results in a highly specific and exceptionally strong interaction, with binding affinities reported to be up to 10,000-fold higher than that of natural IAA with the wild-type TIR1 receptor.[1][4]

Data Presentation: Comparative Bioactivity

Quantitative data on the direct dose-dependent effects of 5-Adamantyl-IAA on macroscopic plant growth parameters such as root and shoot elongation are not extensively available in public literature. However, its enhanced bioactivity has been well-documented in the context of the auxin-inducible degron system, where it facilitates the interaction between an engineered TIR1 receptor and an Aux/IAA degron-tagged protein. The following tables summarize the comparative concentrations required for effective interaction and subsequent protein degradation.

| Compound | Receptor | System | Effective Concentration | Reference |

| Indole-3-acetic acid (IAA) | Wild-type TIR1 | Natural Auxin Signaling | ~100 nM | [1] |

| 5-Adamantyl-IAA | TIR1F79G | Engineered Auxin Signaling (Yeast two-hybrid) | ~100 pM (1,000-fold lower than IAA) | [1] |

| 5-Adamantyl-IAA | TIR1F79A | Engineered Auxin Signaling (Yeast two-hybrid) | ~10 pM (10,000-fold lower than IAA) | [1] |

Table 1: Comparative Concentrations for TIR1-Aux/IAA Interaction. This table illustrates the significantly lower concentrations of 5-Adamantyl-IAA required to induce the interaction between engineered TIR1 receptors and an Aux/IAA protein in a yeast two-hybrid system compared to natural IAA and the wild-type receptor.

| System | Auxin Ligand | TIR1 Variant | Typical Ligand Concentration | Reference |

| Conventional AID | IAA or 1-NAA | OsTIR1 (wild-type) | 100 - 500 µM | [3][4] |

| AID2 (Improved System) | 5-Adamantyl-IAA | OsTIR1F74A | 0.1 - 1 µM (up to 1000-fold lower) | [3][4] |

Table 2: Ligand Concentrations in Auxin-Inducible Degron (AID) Systems. This table compares the typical concentrations of auxin analogs used in the conventional AID system versus the improved AID2 system, highlighting the dramatically increased potency of 5-Adamantyl-IAA in conjunction with a mutated TIR1 receptor.

Mandatory Visualization

Signaling Pathway

Experimental Workflow

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay (Adapted for 5-Adamantyl-IAA)

Objective: To assess the dose-dependent effect of 5-Adamantyl-IAA on primary root growth in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

-

Murashige and Skoog (MS) medium including vitamins.

-

Sucrose.

-

5-Adamantyl-IAA stock solution in DMSO.

-

Sterile petri dishes, filter paper, and micropore tape.

-

Growth chamber with controlled light and temperature.

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 5 minutes in a 20% bleach solution with 0.05% Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (0.5x MS, 1% sucrose, 0.8% agar, pH 5.7).

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C and position them vertically.

-

Transfer to Treatment Plates: After 4-5 days, when seedlings have a primary root of approximately 0.5-1 cm, carefully transfer them to fresh MS agar plates containing a range of 5-Adamantyl-IAA concentrations. Due to its high potency, a suggested concentration range to test would be from picomolar to low nanomolar (e.g., 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). A control plate with DMSO equivalent to the highest concentration used should be included.

-

Growth and Measurement: Return the plates to the growth chamber and continue vertical growth for another 3-5 days. Mark the position of the root tip at the time of transfer. After the incubation period, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for 5-Adamantyl-IAA-Mediated Protein Interaction

Objective: To confirm the 5-Adamantyl-IAA-dependent interaction between an engineered TIR1 receptor and an Aux/IAA protein.

Materials:

-

Yeast strains for Y2H (e.g., AH109 or Y2HGold).

-

Plasmids for bait (e.g., pGBKT7) and prey (e.g., pGADT7).

-

Engineered TIR1 (e.g., AtTIR1F79A) cloned into the bait vector.

-

Aux/IAA protein (or its degron domain) cloned into the prey vector.

-

Yeast transformation reagents.

-

Appropriate synthetic defined (SD) dropout media.

-

X-α-Gal for blue/white screening.

-

5-Adamantyl-IAA stock solution in DMSO.

Methodology:

-

Construct Preparation: Clone the coding sequence of the engineered TIR1 into the bait vector and the Aux/IAA sequence into the prey vector.

-

Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using a standard lithium acetate (B1210297) method.

-

Selection for Transformants: Plate the transformed yeast on SD medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

-

Interaction Assay:

-

Inoculate single colonies from the SD/-Leu/-Trp plate into liquid SD/-Leu/-Trp medium and grow overnight.

-

Spot serial dilutions of the yeast cultures onto selection plates:

-

Control: SD/-Leu/-Trp

-

Low Stringency: SD/-Leu/-Trp/-His

-

High Stringency: SD/-Leu/-Trp/-His/-Ade

-

-

Prepare multiple sets of selection plates, each containing a different concentration of 5-Adamantyl-IAA (e.g., 0, 1 pM, 10 pM, 100 pM, 1 nM). Also include control plates with natural IAA (e.g., 0, 100 nM, 1 µM, 10 µM) for comparison.

-

For colorimetric assay, use plates containing X-α-Gal.

-

-

Analysis: Incubate the plates at 30°C for 3-7 days. Growth on the selective media and/or the development of blue color in the presence of 5-Adamantyl-IAA indicates a positive interaction. The lowest concentration of 5-Adamantyl-IAA that supports growth indicates the sensitivity of the interaction.

Conclusion

5-Adamantyl-IAA represents a significant advancement in the chemical toolbox for plant biologists and researchers in related fields. Its remarkable potency and specificity, when paired with engineered auxin receptors, have revolutionized the auxin-inducible degron system, allowing for precise temporal and dose-dependent control of protein levels at concentrations that minimize off-target effects. While its direct role in agricultural applications is yet to be fully elucidated, its utility in fundamental research for dissecting complex biological processes is undisputed. The protocols and data presented in this guide offer a foundational understanding for the effective application of 5-Adamantyl-IAA in a research setting. Further studies are warranted to explore its broader physiological effects on plant growth and development, which could open new avenues for its application.

References

- 1. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 5-Adamantyl-IAA in Pharmaceutical and Biochemical Research: An In-depth Technical Guide

December 15, 2025

Abstract

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bulky adamantyl group at the 5-position of the indole (B1671886) ring confers unique properties, including enhanced stability and bioactivity. This has positioned 5-Adamantyl-IAA as a pivotal tool in biochemical research, particularly in the development and application of the second-generation Auxin-Inducible Degron (AID2) system for targeted protein degradation. This technical guide provides a comprehensive overview of 5-Adamantyl-IAA, including its synthesis, mechanism of action, and applications in pharmaceutical and biochemical research. We present quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

The ability to selectively deplete a target protein in a rapid and reversible manner is a powerful tool for elucidating protein function and for the development of novel therapeutic strategies. The Auxin-Inducible Degron (AID) system offers such capability by hijacking the auxin signaling pathway from plants. The second-generation AID2 system, which utilizes the synthetic auxin analog 5-Adamantyl-IAA in conjunction with an engineered F-box protein TIR1, has emerged as a highly efficient and specific method for targeted protein degradation in a wide range of model organisms, from yeast to mice.[1] This guide will delve into the core aspects of 5-Adamantyl-IAA and its application in the revolutionary AID2 system.

Chemical and Physical Properties

5-Adamantyl-IAA is a white to light yellow crystalline powder with the molecular formula C₂₀H₂₃NO₂ and a molecular weight of 309.41 g/mol .[2] Its chemical structure is characterized by an indole-3-acetic acid scaffold with an adamantane (B196018) group attached to the 5-position of the indole ring.

| Property | Value | Reference |

| IUPAC Name | 2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid | [2] |

| Molecular Formula | C₂₀H₂₃NO₂ | [2] |

| Molecular Weight | 309.41 g/mol | [2] |

| CAS Number | 2244426-40-0 | [2] |

| Appearance | White to light yellow crystal powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Temperature | 2 - 8 °C | [2] |

Mechanism of Action: The AID2 System

The remarkable utility of 5-Adamantyl-IAA lies in its central role within the AID2 system, a "bump-and-hole" strategy for achieving high-affinity, specific protein degradation. The core components of this system are:

-

Engineered TIR1 Receptor: The natural auxin receptor, TIR1, is an F-box protein that is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the AID2 system, the TIR1 protein is mutated, typically at the phenylalanine residue at position 79 (F79) in Arabidopsis thaliana TIR1 (AtTIR1) or the corresponding position in orthologs like Oryza sativa TIR1 (OsTIR1 F74).[1] Common mutations are F79G (glycine) or F79A (alanine).[3] This mutation creates a "hole" in the auxin-binding pocket.

-

5-Adamantyl-IAA: The bulky adamantyl group of 5-Adamantyl-IAA acts as the "bump" that perfectly fits into the engineered cavity of the mutant TIR1 receptor. This interaction is highly specific, as 5-Adamantyl-IAA has a much lower affinity for the wild-type TIR1 receptor.

-

AID degron tag: The protein of interest is genetically tagged with a short peptide sequence called an auxin-inducible degron (AID), typically derived from an Aux/IAA protein.[1]

Upon introduction of 5-Adamantyl-IAA, it binds to the engineered TIR1, creating a composite surface that is recognized by the AID degron tag on the target protein. This induced proximity leads to the polyubiquitination of the target protein by the SCF complex and its subsequent degradation by the 26S proteasome.[1]

Signaling Pathway of the AID2 System

Caption: The AID2 system pathway.

Quantitative Efficacy

The key advantage of the 5-Adamantyl-IAA-based AID2 system is its significantly enhanced potency and specificity compared to the first-generation AID system which uses natural auxin (IAA).

| Parameter | 5-Adamantyl-IAA with Engineered TIR1 | Natural IAA with Wild-Type TIR1 | Fold Improvement | Reference |

| Effective Concentration | Picomolar to low nanomolar range | Micromolar range | ~10,000x lower | [3] |

| Binding Affinity | High affinity for mutant TIR1 | Lower affinity for wild-type TIR1 | ~1000x stronger | [4] |

| Leaky Degradation | Undetectable or very low | Often observed | Significantly reduced | [1] |

Protein Degradation Kinetics

Studies have demonstrated the rapid and efficient protein depletion achieved with the AID2 system.

| Target Protein | Cell Line/Organism | 5-Adamantyl-IAA Concentration | Half-life (t₁/₂) of Degradation | Reference |

| CENP-H | Chicken DT40 cells | 5 µM | Not specified, but significant degradation in 2-4 hours | [5] |

| Plk4AID-YFP | Mammalian cells | IAA (original AID system) | ~9 min | [6] |

| CENP-AAID-YFP | Mammalian cells | IAA (original AID system) | ~18 min | [6] |

| CEP192 | Live mice | 5-Ph-IAA (analog) | < 1 hour | [7] |

Note: Data for the half-life of degradation specifically with 5-Adamantyl-IAA was not explicitly found in the search results, so data from the original AID system and a close analog (5-Ph-IAA) are provided for context.

Experimental Protocols

Synthesis of 5-Adamantyl-IAA

The synthesis of 5-Adamantyl-IAA can be achieved through a multi-step process, as described by Watson et al. (2021), which is based on the method by Yamada et al. (2018).[1][3]

Experimental Workflow for Synthesis of 5-Adamantyl-IAA

Caption: Synthesis workflow for 5-Adamantyl-IAA.

Detailed Protocol:

-

Synthesis of 5-(adamantan-1-yl)-1H-indole: This intermediate is synthesized via a Friedel-Crafts alkylation of a suitable indole derivative (e.g., 5-bromoindole) with an adamantyl source (e.g., 1-adamantanol) in the presence of a Lewis acid catalyst.

-

Synthesis of methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate: The 5-adamantyl-indole is then reacted with oxalyl chloride followed by methanol (B129727) to yield the methyl 2-oxoacetate derivative.[8]

-

Reduction to 5-Adamantyl-IAA: The final step involves the reduction of the 2-oxoacetate intermediate. A mixture of crude methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate, sodium hypophosphite (NaH₂PO₂·H₂O), and palladium on carbon (Pd/C) in a water/1,4-dioxane solvent system is heated.[1] The reaction is monitored by TLC. After completion, the mixture is filtered, and the product is extracted and purified to yield 5-Adamantyl-IAA.

Yeast Two-Hybrid Assay for Protein-Protein Interaction

The yeast two-hybrid (Y2H) system is a powerful method to study protein-protein interactions and was instrumental in the development of the AID2 system.

Experimental Workflow for Yeast Two-Hybrid Assay

Caption: Yeast two-hybrid assay workflow.

Detailed Protocol:

-

Plasmid Construction: The cDNA for the engineered TIR1 (e.g., AtTIR1 F79A) is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., LexA). The cDNA for the AID-tagged protein (e.g., IAA3) is cloned into a "prey" vector, fusing it to a transcriptional activation domain (e.g., B42).

-

Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait and prey plasmids.

-

Selection of Transformants: Transformed yeast cells are plated on a minimal medium lacking specific nutrients to select for cells that have successfully taken up both plasmids.

-

Interaction Assay: The selected yeast colonies are then grown on a selective medium containing various concentrations of 5-Adamantyl-IAA. If 5-Adamantyl-IAA induces an interaction between the bait and prey proteins, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor.

-

Reporter Gene Activation: This transcription factor then drives the expression of a reporter gene (e.g., lacZ or an auxotrophic marker like HIS3), leading to a color change (for lacZ) or growth on a selective medium. The strength of the interaction can be quantified by the intensity of the color change or the rate of growth.[3]

Targeted Protein Degradation in Mammalian Cells

Detailed Protocol:

-

Cell Line Generation: Establish a stable cell line that constitutively expresses the engineered TIR1 protein (e.g., OsTIR1 F74A). This can be achieved through lentiviral transduction or plasmid transfection followed by selection.

-

Target Protein Tagging: Genetically modify the endogenous locus of the gene of interest to fuse it with an AID degron tag using CRISPR/Cas9-mediated genome editing.

-

Induction of Degradation: Culture the engineered cells and treat them with a specific concentration of 5-Adamantyl-IAA (typically in the low micromolar range, e.g., 1-5 µM).[5]

-

Analysis of Protein Degradation: At various time points after treatment, harvest the cells and analyze the levels of the target protein by Western blotting or immunofluorescence to quantify the extent and kinetics of degradation.

Applications in Pharmaceutical and Biochemical Research

The high efficiency, specificity, and rapid kinetics of the 5-Adamantyl-IAA-driven AID2 system have significant implications for both basic research and drug development.

-

Functional Genomics: The AID2 system allows for the conditional knockout of proteins, enabling researchers to study the function of essential genes in a temporally controlled manner. This is particularly valuable for studying proteins involved in dynamic cellular processes like cell cycle progression, signal transduction, and development.

-

Target Validation in Drug Discovery: By selectively degrading a potential drug target, researchers can mimic the effect of a highly specific inhibitor. This allows for the validation of the target's role in a disease phenotype before embarking on extensive small-molecule screening and development.

-

Understanding Drug Resistance Mechanisms: The AID2 system can be used to study the consequences of depleting proteins that are thought to be involved in drug resistance, providing insights into novel therapeutic strategies to overcome resistance.

-

Development of Novel Therapeutics: The principle of induced protein degradation is the basis for a new class of drugs called PROTACs (Proteolysis Targeting Chimeras). The AID2 system serves as a powerful research tool to explore the fundamentals of targeted protein degradation and to identify new E3 ligases and degron motifs that could be harnessed for therapeutic purposes.

Conclusion

5-Adamantyl-IAA, in concert with the engineered TIR1 receptor, has revolutionized the field of targeted protein degradation. The AID2 system offers an unprecedented level of control over protein levels, characterized by high potency, specificity, and rapid kinetics. This has profound implications for our ability to dissect complex biological processes and to validate novel drug targets. As research continues to refine and expand the applications of this powerful tool, 5-Adamantyl-IAA is poised to remain at the forefront of innovation in pharmaceutical and biochemical research.

References

- 1. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchopenworld.com [researchopenworld.com]

- 3. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. Inducible, reversible system for the rapid and complete degradation of proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the 5-Adamantyl-IAA and TIR1 receptor interaction.

An In-Depth Technical Guide to the 5-Adamantyl-IAA and TIR1 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic auxin, 5-Adamantyl-IAA, and the engineered TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor. This engineered molecular pairing forms the basis of a highly sensitive and orthogonal system for inducing protein degradation, with significant applications in basic research and potential for therapeutic development.

Core Concepts: An Engineered "Bump-and-Hole" Strategy

The interaction between 5-Adamantyl-IAA and the TIR1 receptor is a prime example of a "bump-and-hole" strategy in chemical genetics. The natural auxin, indole-3-acetic acid (IAA), fits into a binding pocket on the wild-type TIR1 receptor. To create an orthogonal system that does not interfere with endogenous auxin signaling, the TIR1 binding pocket is engineered by mutating a key amino acid. This creates a "hole" in the receptor. A synthetic auxin, 5-Adamantyl-IAA, is designed with a bulky adamantyl group (the "bump") that specifically fits into this engineered cavity.

This engineered pair, often referred to as a synthetic auxin-receptor system, exhibits significantly higher binding affinity and specificity compared to the natural auxin-receptor interaction. This allows for precise control of downstream signaling events at concentrations far below those required for natural auxins, minimizing off-target effects.

Quantitative Data: Binding Affinities and System Efficiency

The enhanced affinity of the 5-Adamantyl-IAA and engineered TIR1 receptor pair is a key feature of this system. This interaction has been quantified using various biophysical and cellular assays.

| Interacting Molecules | Assay Method | Reported Affinity/Efficiency | Reference |

| 5-Adamantyl-IAA + TIR1F79G (mutant A. thaliana) | Yeast Two-Hybrid | 1,000-fold lower concentration for interaction with IAA3 compared to 5-(3-methoxyphenyl)-IAA.[1][2] | Yamada et al., 2018 |

| 5-Adamantyl-IAA + TIR1F79A (mutant A. thaliana) | Yeast Two-Hybrid | Interaction with IAA3 at picomolar concentrations, 10,000-fold lower than the prototype cvxIAA-ccvTIR1 pair.[1][2] | Yamada et al., 2018 |

| 5-Adamantyl-IAA + TIR1F79A (mutant A. thaliana) | Pull-down assay | Mediates in vitro interaction with IAA7-DII peptides at lower concentrations.[1][2] | Yamada et al., 2018 |

| 5-Adamantyl-IAA + OsTIR1F74A (mutant O. sativa) | Auxin-Inducible Degron (AID) system in chicken DT40 cells | More than a 1,000-fold reduction in the required inducer concentration compared to the conventional AID system.[3] | Nishimura et al., 2020 |

| 5-Adamantyl-IAA + OsTIR1F74A (mutant O. sativa) | Auxin-Inducible Degron (AID) system in S. pombe | Improved degradation efficiency with no detectable auxin-independent depletion of target proteins.[4][5] | Yesbolatova et al., 2021 |

Signaling Pathway and Mechanism of Action

The 5-Adamantyl-IAA and engineered TIR1 system hijacks the natural auxin signaling pathway to induce the degradation of target proteins. In plants, auxin perception is mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

The binding of auxin to TIR1 stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes.

In the engineered system, 5-Adamantyl-IAA acts as the molecular glue that promotes the interaction between the mutated TIR1 and a target protein that has been tagged with an auxin-inducible degron (AID), which is typically derived from an Aux/IAA protein.